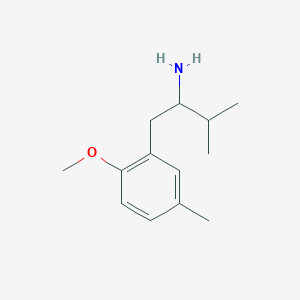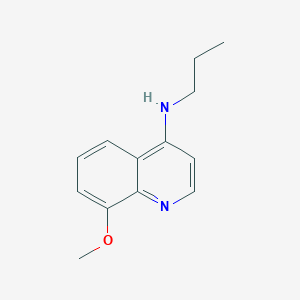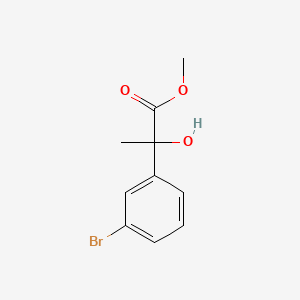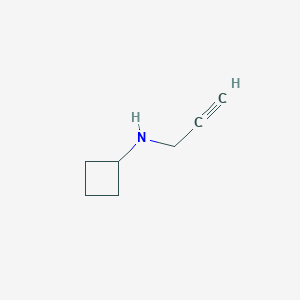![molecular formula C11H14ClN B1428009 [1-(2-Chlorophenyl)cyclobutyl]methanamine CAS No. 1227418-18-9](/img/structure/B1428009.png)
[1-(2-Chlorophenyl)cyclobutyl]methanamine
Descripción general
Descripción
“[1-(2-Chlorophenyl)cyclobutyl]methanamine” is a research chemical with the CAS number 1227418-18-9 . It has a molecular weight of 195.69 and a molecular formula of C11H14ClN .
Molecular Structure Analysis
The compound has a complex structure with a cyclobutyl ring attached to a 2-chlorophenyl group and a methanamine group . The IUPAC name is [1-(2-chlorophenyl)cyclobutyl]methanamine .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a topological polar surface area of 26, a rotatable bond count of 2, and an XLogP3 of 2.7 .Aplicaciones Científicas De Investigación
Efficient Transfer Hydrogenation Reactions
- A study by Şemistan Karabuğa et al. (2015) in the field of organic chemistry involved synthesizing (4-Phenylquinazolin-2-yl)methanamine, which has similarities in structure to [1-(2-Chlorophenyl)cyclobutyl]methanamine. The study focused on its application in transfer hydrogenation reactions using ruthenium complexes, achieving high conversions and turnover frequency (TOF) values (Karabuğa et al., 2015).
Anticancer Activity
- In 2020, S. Mbugua et al. explored palladium and platinum complexes derived from Schiff base ligands structurally related to [1-(2-Chlorophenyl)cyclobutyl]methanamine. These complexes exhibited significant anticancer activity against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Mbugua et al., 2020).
Synthesis and Characterization of Novel Compounds
- J. Sniecikowska et al. (2019) investigated novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound structurally related to [1-(2-Chlorophenyl)cyclobutyl]methanamine. These compounds were studied as "biased agonists" of serotonin receptors, showing promise as antidepressant drug candidates (Sniecikowska et al., 2019).
Corrosion Protection
- Research by R. Singh and R. Kumar (2014) in industrial chemistry investigated the use of 1-(2-chlorophenyl)methanamine as an organic inhibitor for corrosion protection of stainless steel in acidic environments. This study highlights its application in the phosphate fertilizer industry (Singh & Kumar, 2014).
Synthesis and Characterization of 1,3-Dithiolane Compounds
- Zhai Zhi-we (2014) synthesized and characterized a 1,3-Dithiolane compound using a process involving 1-(2-chlorophenyl)methanamine, demonstrating its application in the creation of novel organic compounds (Zhi-we, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
[1-(2-chlorophenyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKTVPIXEOLSNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



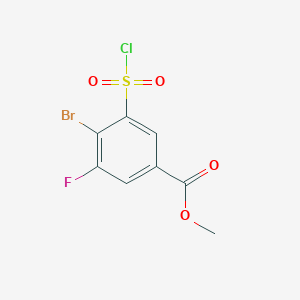
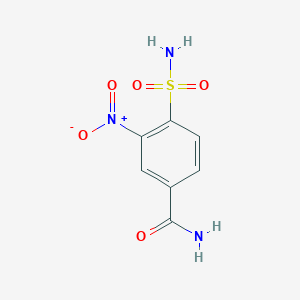

![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)
![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427933.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)
![N-[(3-bromophenyl)methyl]cyclobutanamine](/img/structure/B1427936.png)

